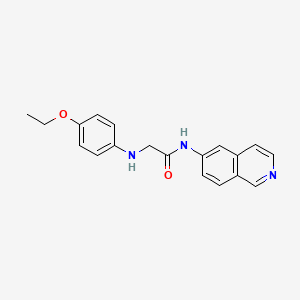
1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. This compound is known for its diverse applications in medicinal chemistry, agrochemistry, and material science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine can be synthesized through various methods. One common approach involves the condensation reaction of 4-amino-1,5-dimethyl-2-phenylpyrazole-3-one with benzaldehyde . This reaction typically occurs under reflux conditions in ethanol, yielding the desired product after purification.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, forming various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries .
Scientific Research Applications
1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and coordination compounds.
Medicine: It is investigated for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-one:
4,4’-(Propane-2,2-di-yl)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one): A derivative with enhanced stability and unique structural properties.
Uniqueness
1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine stands out due to its versatile reactivity and broad spectrum of biological activities. Its ability to form stable complexes with transition metals further enhances its applicability in various fields .
Properties
CAS No. |
880-80-8 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1,5-dimethyl-2-phenylpyrazol-3-imine |
InChI |
InChI=1S/C11H13N3/c1-9-8-11(12)14(13(9)2)10-6-4-3-5-7-10/h3-8,12H,1-2H3 |
InChI Key |
QHNZQFXEWINVQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=N)N(N1C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[1,1'-Biphenyl]-2-sulfonic acid](/img/structure/B12910868.png)
![3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,2-dihydroimidazo[4,5-c]pyrazole](/img/structure/B12910889.png)
![3-Chloro-2-phenyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910896.png)



